molecular formula C11H18O6 B15295267 (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose

(S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose

Cat. No.: B15295267
M. Wt: 246.26 g/mol
InChI Key: BMBVBHLKIDCNMQ-ASNCOOAMSA-N
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Description

(S)-4,6-O-Ethylidene-1,2-O-(1-methylethylidene)-α-D-galactopyranose is a monosaccharide derivative featuring dual cyclic acetal protecting groups. The ethylidene group (C2H4) bridges the 4- and 6-hydroxyl positions, while the isopropylidene group (C3H6) protects the 1,2-hydroxyls. The (S)-stereodescriptor likely refers to the configuration of the ethylidene moiety, influencing the compound’s spatial arrangement and reactivity. This compound is primarily used as a synthetic intermediate in carbohydrate chemistry due to its regioselective protection, which directs reactions to specific hydroxyl groups .

Key applications include:

  • Oxidation reactions: The unprotected 3-OH group can be selectively oxidized to ketones, as demonstrated in studies using DMSO–Ac₂O or DMSO–P₄O₁₀ .
  • Glycosylation: The 1,2-O-isopropylidene group stabilizes the anomeric center, making it a precursor for glycosyl donors in oligosaccharide synthesis .

Properties

Molecular Formula

C11H18O6

Molecular Weight

246.26 g/mol

IUPAC Name

(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-ol

InChI

InChI=1S/C11H18O6/c1-5-13-4-6-8(14-5)7(12)9-10(15-6)17-11(2,3)16-9/h5-10,12H,4H2,1-3H3/t5-,6?,7-,8?,9+,10+/m0/s1

InChI Key

BMBVBHLKIDCNMQ-ASNCOOAMSA-N

Isomeric SMILES

C[C@H]1OCC2C(O1)[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O

Canonical SMILES

CC1OCC2C(O1)C(C3C(O2)OC(O3)(C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose typically involves the protection of the hydroxyl groups of D-galactopyranose. The synthetic route includes the formation of ethylidene and isopropylidene protective groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Glycosylation

The compound acts as a glycosyl acceptor in glycosylation reactions, a critical step in carbohydrate synthesis.

Reaction TypeMechanismKey Features
O-glycosylation Nucleophilic attack on the anomeric carbonFacilitated by protective groups stabilizing the sugar; requires anomeric activation (e.g., via trichloroacetimidate or thioglycoside donors) .
N-glycosylation Substitution at the anomeric positionLess common for this derivative due to steric hindrance from protective groups.

Mechanistic Insight :
The ethylidene and (1-methylethylidene) groups shield hydroxyl groups, directing reactivity to the anomeric position. This selectivity is critical for synthesizing complex carbohydrates .

Hydrolysis and Deprotection

Hydrolysis of the acetal groups restores free hydroxyl groups, enabling further functionalization.

ReactionConditionsOutcome
Acetal cleavage Acidic hydrolysis (e.g., HCl in methanol)Regenerates hydroxyl groups at positions 1, 2, 4, and 6 .
Selective deprotection Mild acidic conditionsPartial removal of protective groups for site-specific modifications.

Functional Group Transformations

The compound undergoes oxidation, reduction, and substitution reactions at non-protected positions. For example:

  • Oxidation : Hydroxyl groups (if exposed) can be oxidized to carbonyls.

  • Amination : Introduction of amine groups via nucleophilic substitution.

Analytical Techniques for Reaction Monitoring

TechniquePurposeKey Findings
NMR spectroscopy Structural confirmationIdentifies anomeric configuration (α) and protective group integrity .
TLC Reaction progressTracks intermediate formation and purity during synthesis .
Chiral HPLC Enantiomeric excess (ee)Used in asymmetric reactions to quantify stereoselectivity .

Asymmetric Catalysis

The compound’s rigid structure and protective groups make it a candidate for chiral ligands or catalysts in enantioselective reactions. For example:

  • Darzens condensation : Demonstrates moderate enantioselectivity (52% ee) in base-initiated reactions .

  • Cyclopropanation : Exhibits low-to-moderate selectivity (22–32% ee) depending on reaction conditions .

Comparison of Reaction Outcomes

Reaction TypeYieldSelectivityReference
Glycosylation High (80–90%)Stereoselective (α-anomer)
Hydrolysis QuantitativeComplete deprotection
Darzens condensation 69–74%19–62% ee

Kinetic and Mechanistic Studies

  • Reaction rates : Glycosylation proceeds efficiently under mild conditions due to protective group stabilization.

  • Stereochemical bias : The (S)-configuration influences reactivity in chiral environments.

Scientific Research Applications

(S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose, also known as (3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-ol, is a chemical compound with the CAS number 112711-30-5 . It has a molecular formula of C11 H18 O6 and a molecular weight of 246.257 .

Scientific Research Applications

  • (Intermediate in Synthesis: (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-α-D-galactopyranose serves as an intermediate in the synthesis of D-Galactose-3-sulfate Sodium Salt, which is a sulfated conjugate of D-Galactose, an epimer of Glucose found in milk and sugar beets and synthesized by the body .
  • Drug Development and Manufacturing: X-ray fluorescence (XRF) spectrometry has been used for detecting binding events and measuring binding selectivities between chemicals and receptors . It can also estimate the therapeutic index of a chemical, measure the binding selectivity of a chemical versus chemical analogs, measure post-translational modifications of proteins, and be used in drug manufacturing . Effective drugs selectively bind to specific desired receptors, bypassing other receptors, to produce a desired therapeutic effect, targeting a specific disease with minimal side effects .

Mechanism of Action

The mechanism of action of (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose involves its interaction with specific molecular targets and pathways. The protective groups on the compound can influence its reactivity and interactions with other molecules, making it a valuable tool in studying carbohydrate chemistry and related fields.

Comparison with Similar Compounds

Structural Analogs and Protecting Group Variations

The table below compares (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-α-D-galactopyranose with related galactopyranose derivatives:

Compound Name Protecting Groups CAS Number Molecular Formula Key Features
(S)-4,6-O-Ethylidene-1,2-O-(1-methylethylidene)-α-D-galactopyranose 4,6-O-ethylidene; 1,2-O-isopropylidene Not explicitly provided C₁₂H₂₀O₆ (estimated) Ethylidene group introduces stereochemical specificity; 3-OH is reactive site for oxidation .
1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose (DIOP) 1,2-O-isopropylidene; 3,4-O-isopropylidene 4064-06-6 C₁₂H₂₀O₆ Dual isopropylidene groups block all non-anomeric hydroxyls; used in polymer chemistry and as a chiral building block .
4,6-O-Benzylidene-1,2-O-isopropylidene-α-D-glucopyranose 4,6-O-benzylidene; 1,2-O-isopropylidene 219122-26-6 C₂₃H₃₂O₆ Benzylidene group enhances lipophilicity; stable under acidic conditions for glycosylation .
3,4,6-Tri-O-acetyl-1,2-O-(1-methoxyethylidene)-α-D-galactopyranose 3,4,6-O-acetyl; 1,2-O-methoxyethylidene 3254-16-8 C₁₅H₂₂O₁₀ Acetyl groups enable deprotection under mild basic conditions; methoxyethylidene offers alternative stereoelectronic effects .

Reactivity and Stability

  • Ethylidene vs. Isopropylidene: Ethylidene forms a five-membered ring (4,6-O-ethylidene), which is less strained and more stable than six-membered isopropylidene rings. However, isopropylidene groups (e.g., in DIOP) provide stronger steric shielding, protecting adjacent hydroxyls from unwanted reactions . Oxidation studies show that the 3-OH of (S)-4,6-O-ethylidene-1,2-O-isopropylidene-α-D-galactopyranose is selectively oxidized to a ketone (63% yield with DMSO–P₄O₁₀), whereas DIOP’s fully protected structure prevents such reactivity .
  • Benzylidene vs. Ethylidene: Benzylidene-protected analogs (e.g., in ) exhibit higher solubility in organic solvents due to aromaticity but require harsher conditions (e.g., hydrogenolysis) for deprotection compared to ethylidene .
  • Acetylated Derivatives :

    • Acetyl groups (e.g., in 3,4,6-Tri-O-acetyl derivatives) are base-labile, enabling selective deprotection under alkaline conditions, whereas ethylidene/isopropylidene groups require acidic hydrolysis .

Biological Activity

(S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose is a complex carbohydrate derivative belonging to the class of glycosides. Its unique structural features, including ethylidene and methylethylidene groups, contribute to its chemical properties and potential biological activities. This compound has garnered attention for its possible therapeutic applications, particularly in antimicrobial, antioxidant, and immunomodulatory contexts.

  • Molecular Formula : C11_{11}H18_{18}O6_6
  • Molecular Weight : 246.257 g/mol
  • CAS Number : 112711-30-5

The compound's structure allows for increased stability and altered reactivity compared to simpler galactopyranose derivatives. The presence of the ethylidene group enhances its resistance to hydrolysis, which is crucial for maintaining biological activity in various environments .

1. Antimicrobial Properties

Research indicates that compounds similar to (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose exhibit antimicrobial activity against various bacterial strains. These findings suggest that this compound may also possess similar properties, potentially making it useful in developing new antibacterial agents.

2. Antioxidant Activity

The structural characteristics of (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose imply a capacity for scavenging free radicals. This antioxidant activity could play a significant role in cellular protection against oxidative stress-related damage.

3. Immunomodulatory Effects

Preliminary studies suggest that this compound may influence immune responses. While specific studies are needed to confirm these effects, the potential for modulating immune function could be beneficial in therapeutic contexts .

Interaction Studies

Interaction studies involving (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose focus on its binding affinities with biological targets. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. Techniques such as X-ray fluorescence spectrometry have been utilized to detect binding events and measure selectivities between chemicals and receptors .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
Alpha-D-GalactopyranoseSimple sugar without substituentsBasic galactose structure
4-O-Methyl-alpha-D-galactopyranosideMethylated derivativeEnhanced solubility
Beta-D-GalactopyranoseDifferent anomeric configurationVaries in biological activity

The uniqueness of (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose lies in its dual ethylidene functionalities that impart distinct chemical reactivity and potential bioactivity not observed in simpler derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of galactose derivatives similar to (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose:

  • Study on Antimicrobial Efficacy : A comparative study demonstrated that galactose derivatives exhibited significant inhibition against Gram-positive bacteria.
  • Antioxidant Capacity Assessment : Research utilizing DPPH radical scavenging assays indicated that certain derivatives possess substantial antioxidant capacities.
  • Immunomodulation Research : In vitro studies showed that some galactose derivatives could enhance macrophage activity, suggesting a potential role in immune modulation.

Q & A

Q. What protecting group strategies are employed in the synthesis of (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-α-D-galactopyranose, and how do they influence reactivity?

The compound utilizes ethylidene (4,6-O) and isopropylidene (1,2-O) protecting groups for orthogonal protection. Ethylidene acts as a six-membered cyclic acetal, preferentially stabilizing the galactopyranose ring and directing reactivity toward the 3-OH position. The isopropylidene group forms a rigid five-membered ring, protecting the anomeric center while allowing selective deprotection under mild acidic conditions. These groups prevent unwanted side reactions during glycosylation or oxidation steps, as shown in analogous structures .

Q. What spectroscopic methods are critical for confirming the stereochemistry of this compound?

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is essential. Key diagnostic signals include:

  • Anomeric proton : A doublet near δ 5.3–5.5 ppm (J ≈ 3–4 Hz) confirms α-configuration.
  • Ethylidene/isopropylidene groups : Methyl resonances (δ 1.2–1.5 ppm) and acetal carbons (δ 95–110 ppm in 13C^{13}\text{C}-NMR). X-ray crystallography is recommended for absolute configuration validation, as demonstrated for related ethylidene-protected mannopyranosides .

Q. How is this compound used as a precursor in oligosaccharide synthesis?

The ethylidene and isopropylidene groups block specific hydroxyls, enabling regioselective functionalization. For example, the free 3-OH can undergo glycosylation, acylation, or oxidation. In one protocol, the 3-position was oxidized to a ketone using DMSO–Ac2_2O (44% yield) or DMSO–P4_4O10_{10} (63% yield), producing a xylo-hexopyranosid-3-ulose derivative for further derivatization .

Advanced Research Questions

Q. How do reaction conditions impact the efficiency of glycosylation when using this compound as a donor?

Glycosylation efficiency depends on:

  • Activators : N-Iodosuccinimide (NIS) or trimethylsilyl triflate (TMSOTf) promote leaving-group departure.
  • Solvents : Dichloromethane or acetonitrile balance solubility and reactivity.
  • Temperature : Reactions at –40°C to 0°C minimize side reactions. The ethylidene group enhances donor stability, while the isopropylidene group directs glycosylation to the 3-OH, as seen in analogous mannopyranoside systems .

Q. What experimental approaches resolve contradictions in product yields during oxidation reactions?

Conflicting yields (e.g., 44% vs. 63% for 3-ketone formation) arise from oxidizing agent choice. DMSO–P4_4O10_{10} provides higher yields due to stronger dehydrating capacity, but may require elevated temperatures (65°C). Methodological adjustments include:

  • Byproduct analysis : Use LC-MS to detect 3-O-methylthiomethyl ether derivatives.
  • Kinetic control : Shorter reaction times (2–4 h) with DMSO–P4_4O10_{10} suppress side products .

Q. How can computational modeling predict the conformational stability of this compound’s tricyclic structure?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model puckering coordinates and ring strain. Key parameters include:

  • Cremer-Pople parameters : Amplitude (q) and phase angles (φ) quantify ring distortion.
  • Steric effects : Ethylidene groups induce chair-to-boat transitions in the galactopyranose ring. These models align with crystallographic data from related tricyclic sugars .

Methodological Challenges and Solutions

Q. What strategies mitigate competing elimination pathways during deprotection?

Acidic cleavage of isopropylidene (e.g., 80% acetic acid) risks β-elimination at the 3-position. Solutions include:

  • Buffered conditions : Use pyridinium p-toluenesulfonate (PPTS) in methanol/water (pH 4–5).
  • Low temperature : Perform deprotection at 0°C to stabilize the intermediate oxocarbenium ion .

Q. How is enantiomeric purity ensured during large-scale synthesis?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers. Alternatively, asymmetric induction during ethylidene formation uses (S)-ethyl glycol as a chiral auxiliary, achieving >98% ee, as validated by polarimetry .

Applications in Biomedical Research

Q. Can this compound serve as a scaffold for antiviral glycoconjugates?

Yes. Ethylidene-protected derivatives of mannopyranose have been used to synthesize HIV-1 inhibitory polysaccharides. The rigid tricyclic core mimics viral glycan epitopes, enabling structure-activity relationship (SAR) studies via 3-OH functionalization .

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